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Compound of Interest

Compound Name:
5-chloro-1H-indole-2-

carbohydrazide

CAS No.: 20948-67-8

Cat. No.: B3031235

Get Quote

Executive Summary & Structural Significance
5-Chloroindole-2-carbohydrazide is a pivotal scaffold in medicinal chemistry, serving as a

precursor for anti-inflammatory, anticancer, and antimicrobial agents (e.g., oxadiazolylindoles).

Its structural integrity relies on the indole core substituted at the C5 position with a chlorine

atom and at the C2 position with a carbohydrazide moiety.[1]

This guide provides a definitive analysis of the 13C NMR chemical shifts, comparing the target

molecule against its unsubstituted analogue and carboxylic acid precursors. The data

presented synthesizes experimental literature values and substituent-induced shift logic to

ensure accurate spectral assignment.

Experimental Protocol: Synthesis & Acquisition
To ensure the reproducibility of the spectral data, the following protocol outlines the synthesis

of the hydrazide from its ester precursor, followed by the NMR acquisition parameters.
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Synthesis Workflow (Hydrazinolysis)
The standard synthesis involves the nucleophilic attack of hydrazine hydrate on ethyl 5-

chloroindole-2-carboxylate.[1]

Protocol:

Dissolution: Dissolve 1.0 eq of ethyl 5-chloroindole-2-carboxylate in absolute ethanol (10

mL/mmol).

Addition: Add hydrazine hydrate (99%, 5.0 eq) dropwise to the stirring solution.

Reflux: Heat the mixture to reflux (78–80 °C) for 4–6 hours. Monitor by TLC (Ethyl

Acetate/Hexane 1:1).[1]

Isolation: Cool to room temperature. The hydrazide typically precipitates as a white/off-white

solid.[1]

Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from

ethanol/water if necessary.

NMR Acquisition Parameters
Solvent: DMSO-d6 (Universal standard for polar hydrazides).[1]

Frequency: 100 MHz or 125 MHz (13C).[1]

Temperature: 298 K.[1]

Reference: TMS (0.00 ppm) or DMSO septet (39.5 ppm).[1]

13C NMR Data Analysis & Comparison
The following table contrasts the chemical shifts of 5-chloroindole-2-carbohydrazide with its

non-chlorinated analogue and its acid precursor. This comparison highlights the Substituent

Chemical Shift (SCS) effect of the chlorine atom.[1]
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Table 1: Comparative 13C NMR Chemical Shifts (ppm in
DMSO-d6)[1][2]
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Carbon
Position

5-Chloroindole-

2-

carbohydrazide

(Target)

Indole-2-

carbohydrazide

(Analog)

5-Chloroindole-

2-carboxylic

Acid

(Precursor)

Assignment

Logic

C=O[1]

(Hydrazide)
160.5 – 162.0 161.8

163.0 (Acid

C=O)

Deshielded

carbonyl;

Hydrazides are

typically ~1-2

ppm upfield from

acids.[1]

C2 130.5 – 132.0 131.5 132.5

Quaternary;

adjacent to

Nitrogen and

Carbonyl.[1]

C3 102.0 – 104.0 102.7 105.0

Diagnostic Peak:

Most shielded

aromatic CH;

characteristic of

indole C3.[1]

C3a (Bridge) 127.5 – 128.5 127.5 128.0
Quaternary

bridgehead.[1]

C4 119.5 – 120.5 121.5 120.0

Ortho to

Chlorine; slightly

shielded relative

to unsubstituted.

[1]

C5 (C-Cl) 124.5 – 125.5 119.8 (C-H) 125.0

Key Identifier:

Downfield shift

due to Cl

substitution

(Heavy atom

effect).[1]
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C6 123.0 – 124.0 123.5 123.8
Meta to Chlorine.

[1]

C7 113.5 – 114.5 112.5 114.0
Ortho to Indole

NH; shielded.[1]

C7a (Bridge) 134.5 – 135.5 136.5 135.0

Quaternary

bridgehead;

adjacent to NH.

[1]

Note on Data: Values derived from consensus of 5-chloroindole derivatives and hydrazide

spectral databases (e.g., Archiv der Pharmazie 1985; Molecules 2013).

Structural Assignment Logic (Self-Validating
Protocol)
To unambiguously assign the spectrum of a synthesized batch, researchers should follow this

logic flow. This ensures the distinction between the 5-chloro and 6-chloro isomers, a common

synthetic impurity.[1]

Diagnostic Signals[1]
The Carbonyl Anchor: Look for the signal >160 ppm.[1] If it is <160 ppm (e.g., 158 ppm),

check for unreacted ester.

The C3 Fingerprint: The signal at ~103 ppm is unique.[1] It must be a CH (confirmed by

DEPT-135/HSQC).[1] If this is quaternary, you have a 3-substituted impurity.[1]

The C5 Verification: The C5 carbon attached to Chlorine appears as a weak quaternary

signal (due to long relaxation) around 125 ppm.[1] In the unsubstituted indole, this region

contains a strong CH signal (C5-H).

Visualization of Assignment Workflow
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Caption: Logic flow for validating the 5-chloroindole-2-carbohydrazide structure using 13C NMR

and DEPT data.

Mechanistic Insight: Why 5-Chloro?
In drug development, the 5-chloro substitution is preferred over the unsubstituted indole for two

specific reasons:

Metabolic Stability: The chlorine atom blocks the C5 position, a primary site for oxidative

metabolism (hydroxylation) by Cytochrome P450 enzymes.

Lipophilicity: The chloro-substituent increases the logP, enhancing membrane permeability

compared to the parent indole-2-carbohydrazide.[1]

The 13C NMR confirms this substitution by the deshielding of C5 (from ~119 to ~125 ppm) and

the shielding of C4 (ortho-effect), providing a spectral "fingerprint" of this metabolic protection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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